molecular formula C24H20BrSb B093317 Tetraphenylstibonium bromide CAS No. 16894-69-2

Tetraphenylstibonium bromide

Cat. No.: B093317
CAS No.: 16894-69-2
M. Wt: 510.1 g/mol
InChI Key: MRSXZVCXTGNNFI-UHFFFAOYSA-M
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Description

Tetraphenylstibonium bromide is an organometallic compound with the chemical formula

Sb(C6H5)4Br\text{Sb(C}_6\text{H}_5\text{)}_4\text{Br}Sb(C6​H5​)4​Br

. It is a white to off-white crystalline solid that is primarily used as a reagent and catalyst in various chemical reactions. The compound is known for its stability and unique reactivity, making it valuable in both academic research and industrial applications.

Scientific Research Applications

Tetraphenylstibonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.

    Industry: this compound is used in the manufacturing of specialty chemicals and materials, including polymers and advanced composites.

Safety and Hazards

Tetraphenylstibonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylstibonium bromide can be synthesized through the reaction of antimony pentachloride with bromobenzene in the presence of a suitable solvent like chloroform. The reaction typically proceeds as follows:

SbCl5+4C6H5BrSb(C6H5)4Br+4HCl\text{SbCl}_5 + 4\text{C}_6\text{H}_5\text{Br} \rightarrow \text{Sb(C}_6\text{H}_5\text{)}_4\text{Br} + 4\text{HCl} SbCl5​+4C6​H5​Br→Sb(C6​H5​)4​Br+4HCl

The reaction mixture is usually refluxed, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylstibonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the antimony center.

    Coordination Reactions: It can form complexes with other ligands, particularly those containing nitrogen or oxygen donor atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenyl-substituted antimony compounds, while oxidation reactions can produce higher oxidation state antimony species.

Mechanism of Action

The mechanism by which tetraphenylstibonium bromide exerts its effects involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Tetraphenylstibonium bromide can be compared with other similar compounds, such as:

    Tetraphenylphosphonium bromide: Similar in structure but contains phosphorus instead of antimony. It is also used as a reagent and catalyst in organic synthesis.

    Tetraphenylarsonium bromide: Contains arsenic instead of antimony and has similar applications in catalysis and synthesis.

    Tetraphenylbismuthonium bromide: Contains bismuth and is used in similar contexts but may exhibit different reactivity due to the larger atomic size of bismuth.

Uniqueness: this compound is unique due to the specific properties of antimony, such as its ability to form stable complexes and its reactivity in various chemical environments. This makes it particularly valuable in applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

tetraphenylstibanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXZVCXTGNNFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21450-52-2, 16894-69-2
Record name (TB-5-12)-Bromotetraphenylantimony
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21450-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stibonium, bromide
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Record name Tetraphenylantimony Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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